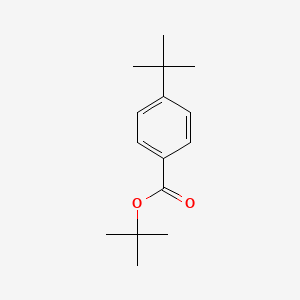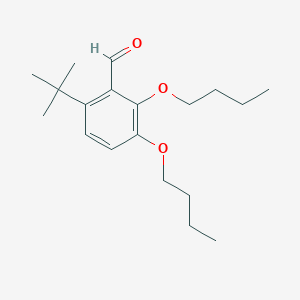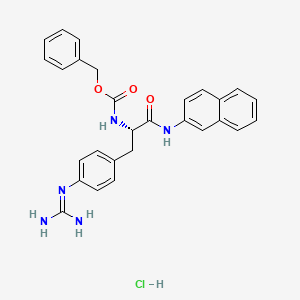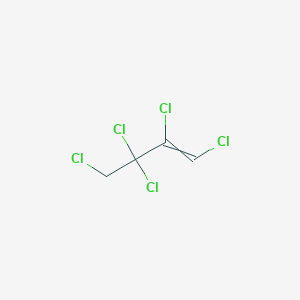
1h-pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- is a heterocyclic compound that features a pyrazole ring substituted with carboxylic acid groups at positions 3 and 4, a chlorophenyl group at position 1, and a phenyl group at position 5
准备方法
The synthesis of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by the introduction of the chlorophenyl and phenyl groups through substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
化学反应分析
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The chlorophenyl and phenyl groups can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the target molecules.
相似化合物的比较
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- can be compared with other similar compounds, such as:
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-bromophenyl)-5-phenyl-: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-: The presence of a methyl group instead of a chlorine atom can lead to different chemical and biological properties.
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-(4-methoxyphenyl)-: The methoxy group can influence the compound’s solubility and reactivity.
属性
CAS 编号 |
96723-20-5 |
|---|---|
分子式 |
C17H11ClN2O4 |
分子量 |
342.7 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-5-phenylpyrazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-8-4-5-9-12(11)20-15(10-6-2-1-3-7-10)13(16(21)22)14(19-20)17(23)24/h1-9H,(H,21,22)(H,23,24) |
InChI 键 |
AWKUDQQWPCJZDN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3Cl)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)





![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)




![6-[2-(1,3-Thiazol-2-yl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14349924.png)
![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)

